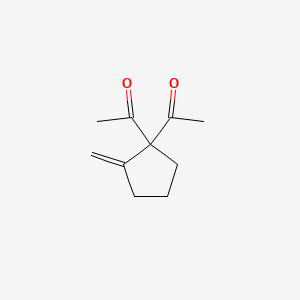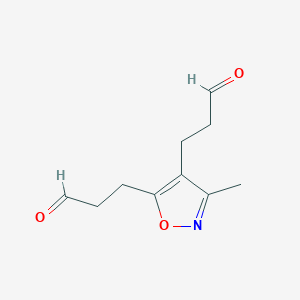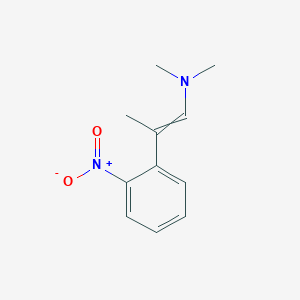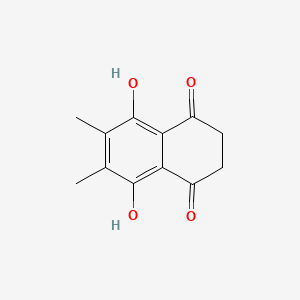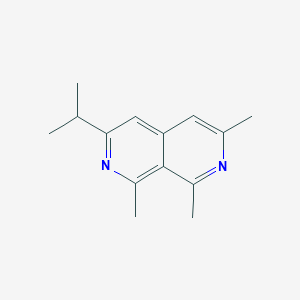![molecular formula C5H12O5Si B14386818 {3-[(Oxiran-2-yl)oxy]propyl}silanetriol CAS No. 90052-36-1](/img/structure/B14386818.png)
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and versatility. The compound contains an oxirane ring, which is a three-membered cyclic ether, and a silanetriol group, which includes silicon bonded to three hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol typically involves the reaction of an epoxide with a silane compound. One common method is the reaction of glycidol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol group.
Substitution: The hydroxyl groups in the silanetriol moiety can participate in substitution reactions, forming new bonds with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent and adhesion promoter in the synthesis of advanced materials.
Biology: The compound is employed in the preparation of biofunctionalized surfaces for protein immobilization and cell culture studies.
Medicine: It is utilized in the development of drug delivery systems and biomedical coatings.
Industry: The compound finds applications in the production of epoxy resins, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol involves its ability to form strong covalent bonds with various substrates. The oxirane ring can react with nucleophiles, leading to the formation of stable linkages. The silanetriol group can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is unique due to its combination of an oxirane ring and a silanetriol group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
90052-36-1 |
|---|---|
Molecular Formula |
C5H12O5Si |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
trihydroxy-[3-(oxiran-2-yloxy)propyl]silane |
InChI |
InChI=1S/C5H12O5Si/c6-11(7,8)3-1-2-9-5-4-10-5/h5-8H,1-4H2 |
InChI Key |
YDLMFYYPUHTGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)OCCC[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


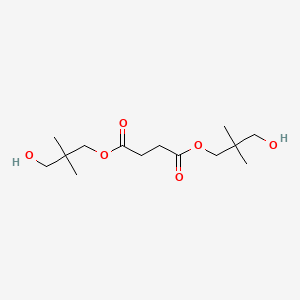
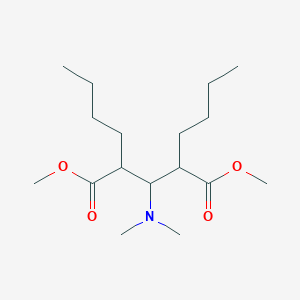
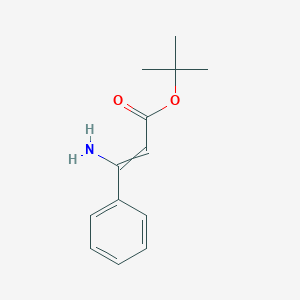
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
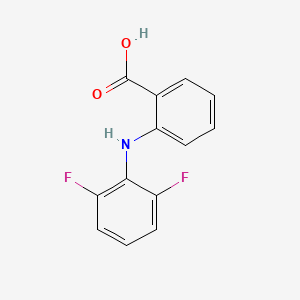
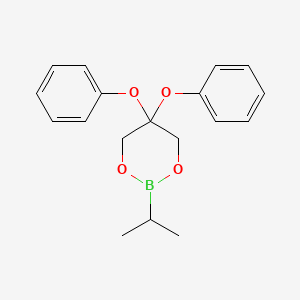
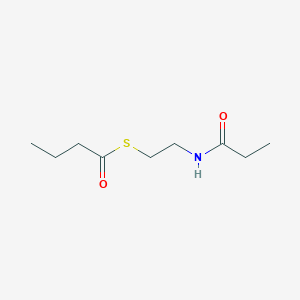
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
